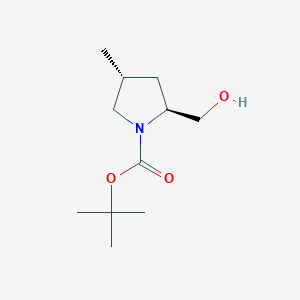

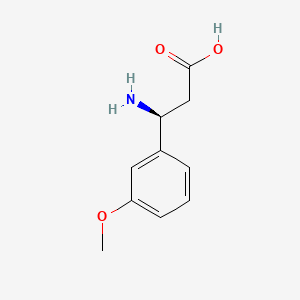

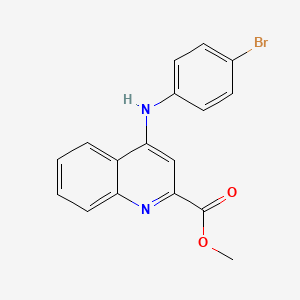

3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. AG1478 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and has been shown to have a significant impact on various cellular processes.

科学的研究の応用

- Researchers have explored the anticancer potential of this compound. Data obtained from in vitro studies revealed that it exhibits good selectivity between cancer cells and normal cells, with an IC50 value greater than 30 μM . Further investigations into its mechanism of action and potential as a targeted therapy are ongoing.

- The synthesis of [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine has been optimized. This compound shows promise as an antioxidant due to its structural features. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .

- A concise method has been reported for synthesizing novel benzo[d][1,3]dioxole-incorporated diselenides. One such compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane , was synthesized and transformed into various unsymmetrical monoselenides. These compounds may find applications in materials science and catalysis .

Anticancer Properties

Antioxidant Activity

Novel Diselenide Synthesis

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the benzodioxole ring, followed by the synthesis of the quinazolinone ring. The final step involves the introduction of the chloro and sulfanyl groups to the quinazolinone ring.", "Starting Materials": [ "2-hydroxybenzaldehyde", "1,3-dihydroxybenzene", "thiourea", "2-chloro-3-nitrobenzoic acid", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "sulfuric acid", "acetic anhydride", "acetic acid", "phosphorus pentoxide", "acetonitrile", "dimethylformamide", "chlorine gas" ], "Reaction": [ "Synthesis of 1,3-benzodioxole: 2-hydroxybenzaldehyde and 1,3-dihydroxybenzene are reacted in the presence of sulfuric acid and acetic anhydride to form 1,3-benzodioxole.", "Synthesis of 2-chloro-3-nitrobenzoic acid: 2-chloro-3-nitrotoluene is reacted with sodium hydroxide and chloroacetic acid to form 2-chloro-3-nitrobenzoic acid.", "Synthesis of 2-amino-3-chlorobenzoic acid: 2-chloro-3-nitrobenzoic acid is reduced with sodium borohydride to form 2-amino-3-chlorobenzoic acid.", "Synthesis of 2-amino-3-chloro-6-nitrobenzoic acid: 2-amino-3-chlorobenzoic acid is reacted with phosphorus pentoxide and acetic anhydride to form 2-amino-3-chloro-6-nitrobenzoic acid.", "Synthesis of 2-amino-3-chloro-6-nitrobenzyl alcohol: 2-amino-3-chloro-6-nitrobenzoic acid is reduced with sodium borohydride to form 2-amino-3-chloro-6-nitrobenzyl alcohol.", "Synthesis of 2-amino-3-chloro-6-nitrobenzyl thiocyanate: 2-amino-3-chloro-6-nitrobenzyl alcohol is reacted with thiourea in the presence of hydrochloric acid to form 2-amino-3-chloro-6-nitrobenzyl thiocyanate.", "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-6-nitrobenzyl thiocyanate: 1,3-benzodioxole is reacted with 2-amino-3-chloro-6-nitrobenzyl thiocyanate in the presence of acetonitrile and dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-6-nitrobenzyl thiocyanate.", "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one: 3-(1,3-benzodioxol-5-ylmethyl)-2-amino-6-nitrobenzyl thiocyanate is reacted with chlorine gas in the presence of acetic acid to form 3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS番号 |

451465-76-2 |

分子式 |

C16H11ClN2O3S |

分子量 |

346.79 |

IUPAC名 |

3-(1,3-benzodioxol-5-ylmethyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C16H11ClN2O3S/c17-10-2-3-11-12(6-10)18-16(23)19(15(11)20)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,23) |

InChIキー |

GEQABKOLHLOEDO-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one](/img/structure/B2846930.png)

![3-cyclopropyl-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846933.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2846940.png)

![2-Chloro-N-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B2846945.png)

![2-Chloro-4-methoxyfuro[3,2-d]pyrimidine](/img/structure/B2846948.png)